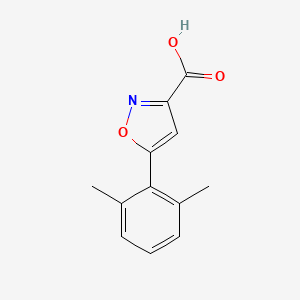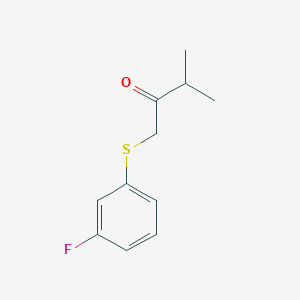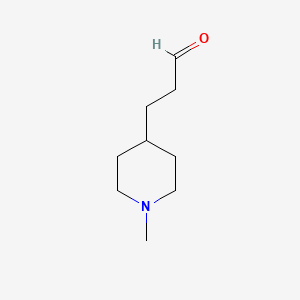
3-(1-Methylpiperidin-4-yl)propanal
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(1-Methylpiperidin-4-yl)propanal is an organic compound that belongs to the class of piperidine derivatives. Piperidine is a six-membered heterocycle containing one nitrogen atom and five carbon atoms in the sp3-hybridized state. Piperidine-containing compounds are significant in the pharmaceutical industry due to their presence in various classes of pharmaceuticals and alkaloids .
Méthodes De Préparation
The synthesis of 3-(1-Methylpiperidin-4-yl)propanal can be achieved through several synthetic routes. One common method involves the use of esters of 3-oxocarboxylic acid instead of aldehyde, resulting in a product containing multiple stereocenters. The resulting piperidinol undergoes dehydration in an acidic environment to form 1,4,5,6-tetrahydropyridine . Industrial production methods often involve the use of intermediates such as substituted 2-[3-(1-methyl-piperidin-4-yl)-propylamino]-pyrimidine-5-carboxylic acids and amides .
Analyse Des Réactions Chimiques
3-(1-Methylpiperidin-4-yl)propanal undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents and conditions used in these reactions include lithium aluminum hydride (LAH) for reduction and acidic environments for dehydration reactions . Major products formed from these reactions include 1,4,5,6-tetrahydropyridine and other piperidine derivatives .
Applications De Recherche Scientifique
3-(1-Methylpiperidin-4-yl)propanal has several scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry. Piperidine derivatives are crucial for designing drugs and play a significant role in the pharmaceutical industry. They are present in more than twenty classes of pharmaceuticals and are used in the synthesis of biologically active compounds . Additionally, this compound is used in the development of novel 5-HT6 receptor antagonists, which are known to improve cognitive function in animal models .
Mécanisme D'action
The mechanism of action of 3-(1-Methylpiperidin-4-yl)propanal involves its interaction with specific molecular targets and pathways. For instance, it acts as a potent and selective antagonist of the 5-HT6 receptor, which is part of the serotonin superfamily. This receptor is exclusively located in brain regions associated with learning and memory. Antagonism of the 5-HT6 receptor leads to increased levels of glutamate and acetylcholine in the brain, which are associated with improved cognitive function .
Comparaison Avec Des Composés Similaires
3-(1-Methylpiperidin-4-yl)propanal can be compared with other similar compounds, such as 2-(1-Methylpiperidin-4-yl)ethanamine and various piperidine derivatives. These compounds share structural similarities but differ in their specific functional groups and biological activities. For example, 2-(1-Methylpiperidin-4-yl)ethanamine is another piperidine derivative with distinct pharmacological properties .
Propriétés
IUPAC Name |
3-(1-methylpiperidin-4-yl)propanal |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H17NO/c1-10-6-4-9(5-7-10)3-2-8-11/h8-9H,2-7H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IZAOCMSNNMPDBM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC(CC1)CCC=O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H17NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
155.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![(1-Methyl-2-oxabicyclo[2.2.1]heptan-4-yl)methanamine](/img/structure/B13572611.png)
![2-{[(Tert-butoxy)carbonyl]amino}-2-(4,4-difluorocyclohexylidene)aceticacid](/img/structure/B13572615.png)
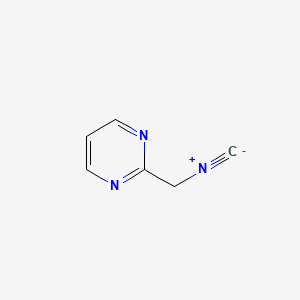
![N-[1-(4-tert-butylphenyl)-4,5,6,7-tetrahydro-1H-indazol-4-yl]pyridine-2-carboxamide](/img/structure/B13572621.png)
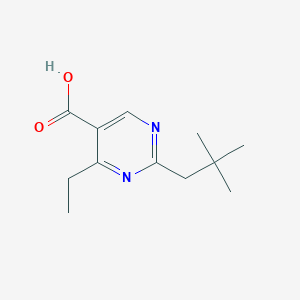
![ethyl 5H,6H,7H-pyrrolo[3,4-d]pyrimidine-5-carboxylate](/img/structure/B13572628.png)
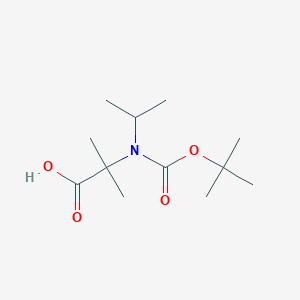
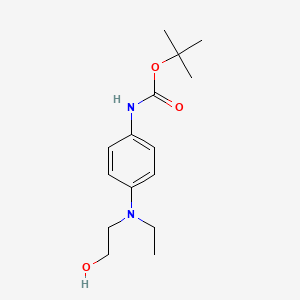
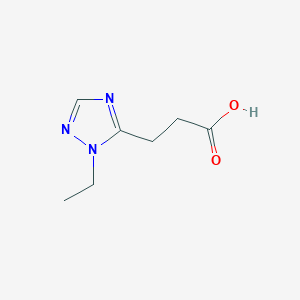
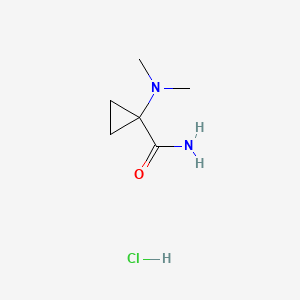

![N-[2-(Thiophen-2-YL)ethyl]-3-(trifluoromethyl)benzamide](/img/structure/B13572671.png)
